molecular formula C20H29F3O4 B044770 20-trifluoro Leukotriene B4 CAS No. 115178-97-7

20-trifluoro Leukotriene B4

Cat. No. B044770
M. Wt: 390.4 g/mol
InChI Key: YKIRCSCMMMEEDI-QAASZIRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

20-Trifluoro Leukotriene B4 is synthesized through the cis-selective Wittig reaction, combining the C12-C20 fragment with phosphonium salt to produce 20,20,20-trifluoroarachidonic acid. This compound, when incubated with human neutrophils in the presence of calcium ionophore A23187, transforms into 20,20,20-trifluoroleukotriene B4, identified via spectrophotometry, gas chromatography-mass spectrometry, and coelution on high-performance liquid chromatography (Tanaka et al., 1988).

Scientific Research Applications

  • Neutrophil Functional Responses : 20CF3LTB4 exhibits similar functional responses to LTB4 in neutrophils, but with a shifted biological activity profile, suggesting it binds mainly to high-affinity receptors. This finding is significant for understanding the molecular mechanisms of neutrophil activation and signaling pathways related to inflammation and immune responses (Nilsson et al., 1991).

  • Chemotactic Activity : It has been shown to be a partial agonist for chemotaxis and an antagonist for degranulation in human neutrophils, suggesting the involvement of different LTB4 receptor subtypes in these functions. This finding is critical for developing targeted therapies for diseases where neutrophil migration and degranulation play a role (Tsai et al., 1989).

  • Stability and Use in Physiological Studies : Due to its stability, 20-trifluoro Leukotriene B4 can be used in studies of LTB4 production under various physiological conditions. This makes it a valuable tool in research on the synthesis and role of LTB4 in different biological contexts (Tanaka et al., 1988).

  • Metabolic Disposition : The metabolism of LTB4 and its analogs, including 20-trifluoro Leukotriene B4, has been studied in various models. Understanding the metabolic pathways of these compounds helps in elucidating their roles in physiological and pathological processes (Marleau et al., 1994).

properties

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27)/b4-3+,6-2-,12-7+,13-8-/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIRCSCMMMEEDI-QAASZIRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)(F)F)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(F)(F)F)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

20-trifluoro Leukotriene B4

CAS RN

115178-97-7
Record name 20-Trifluoromethylleukotriene B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115178977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RL Patience, A Chromatoqr - Chromatogr, 1988
Number of citations: 1

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